molecular formula C11H6F3NO B15323086 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one

Cat. No.: B15323086
M. Wt: 225.17 g/mol
InChI Key: HZDFEPZTYRZPHT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane and isoquinoline-1-carbaldehyde in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by warming to room temperature and quenching with dilute hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol: Similar structure but with a diol group instead of a ketone.

    2,2,2-Trifluoro-1-(isoquinolin-3-yl)ethan-1-one: Isoquinoline ring substituted at a different position.

Uniqueness

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which can lead to different reactivity and applications compared to its analogs .

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-isoquinolin-5-ylethanone

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-3-1-2-7-6-15-5-4-8(7)9/h1-6H

InChI Key

HZDFEPZTYRZPHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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